D-Fructose-d-1 -

D-Fructose-d-1

Catalog Number: EVT-12532676
CAS Number:
Molecular Formula: C6H12O6
Molecular Weight: 181.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Fructose-d-1, also known simply as D-fructose, is a naturally occurring simple sugar classified as a monosaccharide. It is a ketohexose, meaning it contains six carbon atoms and has a ketone functional group. D-fructose is commonly found in fruits, honey, and root vegetables, where it often occurs alongside glucose as part of the disaccharide sucrose. Its chemical formula is C6H12O6C_6H_{12}O_6 with a molecular weight of approximately 180.1559 g/mol.

Source

D-Fructose can be sourced from various natural products, including fruits (such as apples and pears), honey, and some root vegetables. It can also be produced synthetically from D-glucose through enzymatic processes or chemical reactions.

Classification

D-Fructose belongs to the class of carbohydrates known as monosaccharides. It is specifically categorized as a hexose due to its six carbon atoms and is further classified as a ketose because of the presence of a ketone group in its structure.

Synthesis Analysis

Methods

D-Fructose can be synthesized from D-glucose through several methods:

  1. Enzymatic Conversion: A notable method involves the enzymatic oxidation of D-glucose to D-glucosone followed by reduction to D-fructose. This one-pot synthesis utilizes enzymes such as pyranose-2-oxidase for oxidation and catalase to remove hydrogen peroxide generated during the process .
  2. Chemical Synthesis: Chemical methods may involve the rearrangement of glucose or other hexoses under specific conditions to yield fructose.
  3. Fermentation Processes: Certain fermentation processes can also yield D-fructose from biomass sources.

Technical Details

The enzymatic method allows for higher substrate concentrations and eliminates the need for intermediate purification steps, making it a more efficient approach compared to traditional methods .

Molecular Structure Analysis

Structure

D-Fructose exists primarily in two cyclic forms: α-D-fructopyranose and β-D-fructopyranose, along with its furanose forms. The structure can be represented in both its cyclic and open-chain forms:

  • Cyclic Structure: The cyclic form adopts a six-membered ring (pyranose) or five-membered ring (furanose) configuration.
  • Open-Chain Structure: The open-chain form contains a ketone group at the second carbon atom.

Data

  • Chemical Formula: C6H12O6C_6H_{12}O_6
  • Molecular Weight: 180.1559 g/mol
  • IUPAC Name: (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
  • CAS Number: 57-48-7
  • InChI Key: LKDRXBCSQODPBY-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

D-Fructose participates in various biochemical reactions:

  1. Fructolysis: The metabolic pathway for fructose involves its phosphorylation by fructokinase to produce fructose 1-phosphate, which is then split by aldolase B into dihydroxyacetone phosphate and glyceraldehyde .
  2. Maillard Reaction: D-Fructose readily participates in the Maillard reaction with amino acids due to its open-chain form, contributing to browning in cooked foods .
  3. Glycosylation Reactions: D-Fructose can act as a glycosyl donor in glycosylation reactions involving nucleophiles such as alcohols or amines .

Technical Details

The reactions involving D-fructose are critical in metabolic pathways and food chemistry, influencing flavor development and nutritional properties.

Mechanism of Action

Process

D-Fructose is metabolized primarily in the liver through fructolysis. The initial step involves phosphorylation by fructokinase, trapping fructose within the cell for metabolism . Subsequent enzymatic reactions convert it into intermediates that enter glycolysis or gluconeogenesis pathways.

Data

The conversion of D-fructose to glyceraldehyde 3-phosphate ultimately links it to glucose metabolism pathways, allowing for energy production or storage .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: 119-122 °C
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.

Chemical Properties

D-Fructose exhibits several key chemical properties:

  • It exists in equilibrium between its cyclic and open-chain forms.
  • It undergoes oxidation and reduction reactions easily.
  • It participates actively in glycosidic bond formation due to its reactive anomeric carbon.

Relevant data includes:

  • pKa Values: Indicating weak acidity.
  • Reactivity with Amino Acids: Involvement in Maillard reactions that influence food quality .
Applications

Scientific Uses

D-Fructose has numerous applications across various fields:

  1. Food Industry: Used as a sweetener due to its high sweetness level compared to sucrose.
  2. Pharmaceuticals: Investigated for potential health benefits related to metabolic disorders.
  3. Biotechnology: Utilized in fermentation processes for biofuel production and other bioproducts.

Its role in metabolic pathways also makes it significant for research into diabetes management and obesity-related studies .

Properties

Product Name

D-Fructose-d-1

IUPAC Name

(3S,4R,5R)-4-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5D

InChI Key

BJHIKXHVCXFQLS-WLJULAHPSA-N

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

[2H][C@@]([C@@H](CO)O)([C@@H](C(=O)CO)O)O

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